Ethyl 2-(aminomethyl)nicotinate hydrochloride

Description

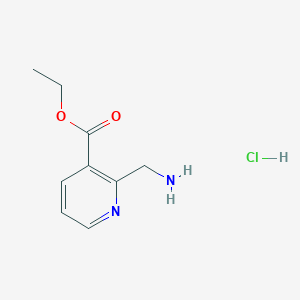

Chemical Structure: Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0) is a nicotinic acid derivative with an ethyl ester group at the 3-position of the pyridine ring and an aminomethyl substituent at the 2-position. The hydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of 216.67 g/mol .

Applications: Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of metal complexes (e.g., ruthenium-based anticancer agents) and bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCIAZKOKQBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

A critical precursor, ethyl nicotinate, is synthesized by esterification of nicotinic acid with absolute ethyl alcohol in the presence of a solid acid catalyst under controlled conditions.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Reactants | Nicotinic acid, absolute ethyl alcohol |

| Catalyst | Esterification solid acid catalyst (e.g., HND230) |

| Solvent | Toluene |

| Temperature | 50–65 °C |

| Reaction Time | 3–6 hours |

| Molar Ratio (Nicotinic acid : Ethanol) | 1 : 1 to 1 : 2 |

| Weight Ratio (Nicotinic acid : Toluene) | 1 : 0.3 to 1 : 8 |

| Catalyst Loading | 0.01 to 0.1 times weight of nicotinic acid |

Process Description

- Nicotinic acid, ethyl alcohol, and the solid acid catalyst are mixed in toluene.

- The mixture is stirred at 50–65 °C for 3–6 hours.

- Reflux and dehydration steps remove water to drive the reaction to completion.

- The catalyst is recovered by filtration.

- Toluene is reclaimed by decompression distillation.

- The product is a light yellow clear liquid with high purity.

Yields and Purity

| Example | Yield (%) | Purity (GC %) |

|---|---|---|

| 1 | 96.3 | 99.3 |

| 2 | 98.2 | 99.2 |

| 3 | 96.8 | 99.7 |

These data demonstrate high efficiency and reproducibility suitable for industrial scale-up.

Aminomethylation and Formation of this compound

Synthetic Route

The aminomethylation step involves the reduction of an intermediate such as ethyl 2-cyanopyridine-3-carboxylate or its hydrochloride salt under catalytic hydrogenation conditions to introduce the aminomethyl group.

Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-cyanopyridine-3-carboxylate hydrochloride |

| Catalyst | 10% Palladium on activated carbon |

| Solvent | Water |

| Hydrogen Pressure | 50 psi (approx. 2585.81 Torr) |

| Temperature | Ambient to mild heating |

| Reaction Time | Approximately 2 days (until complete conversion) |

| Work-up | Filtration to remove catalyst, evaporation of filtrate |

Outcome

- Under hydrogenation, the nitrile group is reduced to the aminomethyl group.

- The reaction proceeds to completion as confirmed by HPLC and MS.

- The product is isolated as the hydrochloride salt by evaporation.

- Yield is quantitative (~100%) with high purity.

Reference Data

| Step Description | Quantity (g) | Moles (mmol) | Yield (%) |

|---|---|---|---|

| Starting material (Description 34) | 14.27 | 81 | - |

| Concentrated HCl | 15 | - | - |

| Pd/C Catalyst | 2 | - | - |

| Product (this compound) | 17.55 | - | 100 |

This method is described in patent WO2004/46133 and related literature.

Alternative Methods and Considerations

While the above hydrogenation method is the most direct and widely used, other methods such as reductive amination or nucleophilic substitution on suitable precursors may be explored but are less documented for this specific compound.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification of nicotinic acid | Nicotinic acid + Ethanol + solid acid catalyst (HND230), 50–65 °C, 3–6 h | HND230 solid acid catalyst, toluene | 96–98 | ~99 | Industrially scalable |

| Aminomethylation via hydrogenation | Hydrogenation of ethyl 2-cyanopyridine-3-carboxylate hydrochloride, Pd/C, water, 50 psi H2, ~2 days | 10% Pd/C, HCl, water | ~100 | High | Catalyst removal by filtration |

| Isolation of hydrochloride salt | Evaporation of filtrate after catalyst removal | - | Quantitative | - | Provides stable salt form |

Research Findings and Industrial Relevance

- The esterification process using solid acid catalysts reduces wastewater and environmental impact compared to liquid acid catalysts, making it favorable for large-scale production.

- The hydrogenation step using Pd/C is selective and efficient, yielding high purity product suitable for pharmaceutical applications.

- Catalyst recovery and solvent reclamation steps enhance process sustainability and cost-effectiveness.

- The hydrochloride salt form improves compound stability and facilitates handling and formulation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include various substituted nicotinates, aminomethyl derivatives, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Agent

Research indicates that ethyl 2-(aminomethyl)nicotinate hydrochloride exhibits anti-inflammatory properties. It has been studied for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

2. Neurotransmitter Modulation

This compound has shown promise in modulating neurotransmitter levels, particularly in the context of neurological disorders. Its interactions with neurotransmitter receptors suggest potential applications in treating conditions like depression and anxiety .

3. Cancer Research

Recent studies have explored the role of compounds similar to this compound in inhibiting nicotinamide adenine dinucleotide (NAD) biosynthesis, which is a target for cancer therapies. By disrupting NAD synthesis, these compounds could potentially hinder cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the use of various reagents and conditions to achieve high yields. Key synthetic pathways include:

- Starting Materials : Isonicotinic acid derivatives.

- Reagents Used : Palladium on carbon (Pd/C), methanol, and triethylamine.

- Yield : Yields can vary but are often reported above 60% depending on the method employed .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in vitro using human cell lines. The compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results indicated improved cognitive function and reduced neuronal damage, supporting its use in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

The compound is compared to structural analogs based on substituent positions, ester groups, and pharmacological relevance.

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Differences

Ester Group Impact: Ethyl vs. Methyl: Ethyl esters (e.g., CAS 697739-11-0) generally exhibit higher lipophilicity than methyl analogs (CAS 151509-01-2), influencing membrane permeability and metabolic stability . Isonicotinate vs.

Substituent Position: 2- vs. 6-Aminomethyl: The 2-position (target compound) allows for more efficient intramolecular hydrogen bonding compared to the 6-position (CAS 1189434-55-6), which may reduce conformational flexibility .

Complexation Behavior: this compound is a preferred ligand in ruthenium(II/III) complexes due to its balanced steric and electronic profile, as seen in studies optimizing anticancer agents . Piperidine-containing analogs (e.g., CAS 1219981-10-8) show reduced compatibility with small metal ions due to steric clashes .

Biological Activity

Ethyl 2-(aminomethyl)nicotinate hydrochloride (EAMN-HCl), with the chemical formula CHClNO and CAS Number 697739-11-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

EAMN-HCl is synthesized through various methods, typically involving the hydrogenation of ethyl 2-cyanopyridine-3-carboxylate in the presence of palladium on carbon as a catalyst. The synthesis process yields high purity and is efficient, often achieving nearly complete conversion within a few days under controlled conditions .

Pharmacological Properties

Research indicates that EAMN-HCl exhibits a range of biological activities:

- Anti-inflammatory Effects : EAMN-HCl has been studied for its potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways, suggesting possible applications in treating conditions characterized by excessive inflammation.

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, which could have implications for treating neurological disorders. This modulation is particularly relevant in the context of conditions such as depression and anxiety.

The biological activity of EAMN-HCl is believed to stem from its interaction with various biological targets, including:

- Nicotinic Acid Receptors : EAMN-HCl may act on nicotinic acid receptors, leading to changes in cellular signaling pathways and influencing metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that EAMN-HCl may inhibit certain enzymes involved in metabolic pathways, which could further elucidate its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of EAMN-HCl:

- In Vivo Studies : In animal models, EAMN-HCl demonstrated significant anti-inflammatory effects when administered at specific dosages. For instance, a study showed that dosages leading to plasma concentrations within a certain range resulted in marked reductions in inflammatory markers.

- In Vitro Assays : Various in vitro assays have been conducted to assess the compound's efficacy against specific targets. For example, EAMN-HCl was evaluated for its ability to inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic diseases. Compounds similar to EAMN-HCl showed IC values in the low nanomolar range, indicating potent inhibitory activity .

Comparative Analysis with Related Compounds

EAMN-HCl shares structural similarities with other nicotinic acid derivatives, which allows for comparative studies regarding their biological activities. The following table summarizes key properties of EAMN-HCl and related compounds:

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 697739-11-0 | 216.67 g/mol | Anti-inflammatory, neurotransmitter modulation |

| Ethyl 6-(aminomethyl)nicotinate hydrochloride | 1189434-55-6 | 216.67 g/mol | Potential anti-cancer activity |

| Ethyl 2-(aminomethyl)isonicotinate hydrochloride | Not Available | Not Available | Antimicrobial properties |

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(aminomethyl)nicotinate hydrochloride, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting 2-chloronicotinic acid derivatives with ethylamine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF at 60–80°C can yield the aminomethyl intermediate. Subsequent esterification with ethanol under acidic catalysis (HCl gas) forms the hydrochloride salt. Optimization strategies include:

- Temperature control : Higher temperatures (70–80°C) improve reaction rates but may increase side products; lower temperatures favor selectivity .

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .

- Purification : Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., ethyl ester protons at δ 1.3–1.5 ppm, aromatic protons in the nicotinate ring at δ 8.0–9.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₃ClN₂O₂) .

- HPLC-PDA : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 260 nm .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .

Data interpretation requires cross-referencing with databases like NIST Chemistry WebBook for spectral matching .

Q. How does the reactivity of this compound vary under acidic, basic, or anhydrous conditions?

Methodological Answer:

- Acidic conditions : Protonation of the amino group enhances solubility but may lead to ester hydrolysis at elevated temperatures. Use dilute HCl (pH 3–4) to stabilize the hydrochloride form .

- Basic conditions : Deprotonation of the amine can trigger nucleophilic side reactions (e.g., with aldehydes). Avoid NaOH/KOH; use mild bases like NaHCO₃ .

- Anhydrous conditions : Critical for reactions involving LiAlH₄ (reduces esters to alcohols) or Grignard reagents. Dry THF or DMF under nitrogen atmosphere prevents hydrolysis .

Advanced Research Questions

Q. What computational modeling approaches are recommended to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular orbitals, electrostatic potentials, and reaction pathways. Key steps:

- Geometry optimization : Use a 6-31G(d,p) basis set to minimize energy .

- Solvent effects : Incorporate a polarizable continuum model (PCM) for aqueous or ethanol environments .

- Transition state analysis : IRC calculations validate proposed mechanisms (e.g., ester hydrolysis) .

Discrepancies between experimental and computational data (e.g., bond lengths) may arise from neglecting dispersion forces; refine with empirical van der Waals corrections .

Q. How can researchers assess the stability and degradation pathways of this compound under long-term storage or physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor via HPLC for degradation products (e.g., free nicotinic acid or ethylamine derivatives) .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation products .

Q. What methodologies are employed to evaluate the pharmacological activity of this compound, particularly in receptor-binding assays?

Methodological Answer:

- GPCR screening : Radioligand binding assays (e.g., for nicotinic acetylcholine receptors) using [³H]-epibatidine as a tracer. Calculate IC₅₀ values via nonlinear regression .

- Cell-based assays : Measure calcium flux (FLIPR) or cAMP accumulation in HEK293 cells transfected with target receptors .

- Dose-response studies : Use log-dose curves to determine efficacy (Emax) and potency (EC₅₀) .

Q. How can contradictions between experimental data and theoretical predictions be resolved in studies involving this compound?

Methodological Answer:

- Error source identification : Check purity (HPLC), crystallinity (PXRD), and solvent effects in experiments .

- Method cross-validation : Compare DFT results with ab initio methods (MP2) or machine learning models .

- Experimental replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.